Product packaging for 5-Phenylpentane-1,3,4-triol(Cat. No.:)

5-Phenylpentane-1,3,4-triol

Cat. No.: B1261133
M. Wt: 196.24 g/mol
InChI Key: NBMFDNRJHLWVHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenylpentane-1,3,4-triol is a polyhydroxylated natural product isolated from the edible mushroom Mycoleptodonoides aitchisonii . Research indicates that this compound exhibits protective activity against endoplasmic reticulum (ER) stress-dependent cell death . ER stress is implicated in the pathogenesis of several serious human diseases, including Parkinson's, Alzheimer's, diabetes, and atherosclerosis, making compounds that modulate this pathway of significant scientific interest . Studies on related phenylpentane compounds from the same mushroom source have also been shown to enhance dopamine release in rat brain striatal slices, suggesting potential neuroactive properties . The first asymmetric synthesis of the (3S,4R) stereoisomer of this triol has been achieved, which is valuable for providing material for biological studies and confirming the compound's structure . This compound is presented for research and experimental use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O3 B1261133 5-Phenylpentane-1,3,4-triol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

5-phenylpentane-1,3,4-triol

InChI

InChI=1S/C11H16O3/c12-7-6-10(13)11(14)8-9-4-2-1-3-5-9/h1-5,10-14H,6-8H2

InChI Key

NBMFDNRJHLWVHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(CCO)O)O

Synonyms

5-phenylpentane-1,3,4-triol

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways of 5 Phenylpentane 1,3,4 Triol

Isolation from Fungal Sources: Mycoleptodonoides aitchisonii

The compound (3S,4R)-5-Phenylpentane-1,3,4-triol has been identified and isolated from the ethanolic extract of the edible mushroom Mycoleptodonoides aitchisonii. tib.eucropj.com This fungus, known in Japanese as 'Bunaharitake', is the primary reported natural source of this specific triol. researchgate.net The isolation process involves extraction from the fruiting bodies of the mushroom, followed by chromatographic separation to purify the compound. researchgate.netrsc.org Alongside 5-Phenylpentane-1,3,4-triol, several other compounds were also isolated from this mushroom, some of which also exhibit biological activities. researchgate.netnih.gov

Table 1: Properties of (3S,4R)-5-Phenylpentane-1,3,4-triol

PropertyValue
Molecular Formula C₁₁H₁₆O₃
Molecular Weight 196.24 g/mol
Appearance Colorless oil
CAS Number 1616798-94-7
ChEBI ID CHEBI:202124

This data is compiled from multiple sources. nih.govnih.gov

Biosynthetic Hypotheses for this compound Formation

The precise biosynthetic pathway for this compound in Mycoleptodonoides aitchisonii has not been experimentally elucidated in published literature. However, based on its chemical structure, a hypothetical pathway can be proposed involving precursors from primary metabolism. The biosynthesis of natural products in fungi often involves well-established routes such as the polyketide and shikimate pathways. nih.gov

A plausible hypothesis is that the carbon skeleton of this compound is assembled through a combination of these pathways. The phenyl group and the adjacent two carbons of the pentane (B18724) chain could originate from the shikimate pathway, which produces aromatic amino acids like L-phenylalanine. The remaining three-carbon unit of the pentane chain could be derived from a polyketide synthase (PKS) pathway, which utilizes acetyl-CoA and malonyl-CoA as building blocks. Subsequent enzymatic modifications, such as hydroxylations and reductions, would then lead to the final triol structure. It is important to emphasize that this is a speculative pathway and requires experimental validation through isotopic labeling studies and identification of the relevant biosynthetic genes in Mycoleptodonoides aitchisonii.

Structural Elucidation of Naturally Occurring Enantiomers

The specific enantiomer of this compound isolated from Mycoleptodonoides aitchisonii has been determined to be (3S,4R)-5-Phenylpentane-1,3,4-triol. nih.govwikipedia.org The determination of its absolute configuration was a crucial step in its characterization.

The structural elucidation was achieved through a combination of spectroscopic methods and confirmed by X-ray crystallography. rsc.org The planar structure was initially determined using Nuclear Magnetic Resonance (NMR) spectroscopy (including COSY and HMBC experiments) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to establish the molecular formula and connectivity of the atoms. rsc.org To determine the absolute stereochemistry at the two chiral centers (C-3 and C-4), the isolated natural product was derivatized to a p-bromobenzoate. rsc.org Subsequent single-crystal X-ray diffraction analysis of this derivative allowed for the unambiguous assignment of the (3S, 4R) configuration. rsc.org

Synthetic Methodologies for 5 Phenylpentane 1,3,4 Triol and Its Stereoisomers

Total Chemical Synthesis Approaches

A logical retrosynthetic analysis of the target molecule, (3S, 4R)-5-phenylpentane-1,3,4-triol, reveals a strategic pathway for its construction. The key disconnections identify simpler and more readily available starting materials. The synthesis strategy hinges on the sequential installation of stereocenters and the formation of the pentane (B18724) backbone. The primary starting material identified in one efficient synthesis is 3-phenylpropanal (B7769412). repec.org The core reactions underpinning this synthetic route include a proline-catalyzed hydroxylation, a Z-selective Wittig olefination, and a Sharpless asymmetric epoxidation. repec.org

In the synthesis of (3S, 4R)-5-phenylpentane-1,3,4-triol, proline-catalyzed α-hydroxylation of an aldehyde is a crucial first step for introducing a stereocenter. repec.org This organocatalytic approach provides an efficient means to create a chiral α-hydroxy aldehyde from a prochiral starting material. researchgate.net Specifically, the reaction of 3-phenylpropanal using proline as the catalyst can generate the initial chiral center required for the subsequent steps of the total synthesis. repec.org The use of organocatalysis in this context is advantageous due to the ready availability and stability of the proline catalyst. researchgate.net

The construction of the pentane backbone of 5-phenylpentane-1,3,4-triol can be effectively achieved using a Z-selective Wittig olefination. repec.org This reaction is instrumental in extending the carbon chain and establishing the double bond with the desired cis- (or Z-) geometry. The Wittig reaction, in general, is a powerful method for alkene synthesis from carbonyl compounds and phosphorus ylides. nih.govmasterorganicchemistry.com While the classic Wittig reaction often favors the formation of the more stable E-alkene, specific conditions and reagents can be employed to achieve high Z-selectivity, which is critical in this synthetic sequence. repec.orgnih.govdiva-portal.org

The Sharpless asymmetric epoxidation is a cornerstone of the synthesis, providing a reliable and predictable method for introducing the remaining stereocenters with high enantioselectivity. repec.orgnumberanalytics.com This reaction utilizes a titanium-tartrate complex as a catalyst to epoxidize an allylic alcohol, with the stereochemical outcome being determined by the chirality of the diethyl tartrate (DET) ligand used. numberanalytics.comlibretexts.orgpearson.com This protocol is highly versatile and has been successfully applied to the synthesis of numerous complex molecules. numberanalytics.comscribd.com In the synthesis of (3S, 4R)-5-phenylpentane-1,3,4-triol, the Sharpless epoxidation of a chiral allylic alcohol intermediate allows for the precise installation of the epoxide, which is then opened to yield the desired diol configuration. repec.orgscite.ai The predictability and high enantiomeric excesses (often >90%) make this reaction particularly valuable. scribd.comjrchen-group.com

Reagent/Catalyst ComponentRole in Sharpless Asymmetric Epoxidation
Titanium tetraisopropoxide (Ti(O-i-Pr)4)Lewis acid catalyst that coordinates with the allylic alcohol and tartrate ligand. libretexts.orghbni.ac.in
Diethyl tartrate (DET)Chiral ligand that directs the stereochemical outcome of the epoxidation. numberanalytics.comlibretexts.org
tert-Butyl hydroperoxide (t-BuOOH)The oxygen source for the formation of the epoxide. libretexts.org

Reductive transformations are essential for converting carbonyl functionalities into the hydroxyl groups of the final triol. Reagents such as Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) and DIBAL-H (diisobutylaluminum hydride) are powerful reducing agents employed for this purpose. google.commasterorganicchemistry.com DIBAL-H is particularly useful for the partial reduction of esters to aldehydes, a transformation that can be crucial in multi-step syntheses. masterorganicchemistry.comchemistrysteps.comyoutube.com The choice of reducing agent and reaction conditions, such as low temperatures, is critical to achieve the desired transformation without over-reduction or side reactions. google.comchemistrysteps.com For instance, the reduction of an ester functionality can be carried out with DIBAL-H to yield an allylic alcohol, a key intermediate for the Sharpless epoxidation. scite.ai

Reducing AgentTypical Application in Polyol Synthesis
Red-AlReduction of various carbonyl compounds. google.com
DIBAL-HPartial reduction of esters to aldehydes at low temperatures. masterorganicchemistry.comchemistrysteps.comyoutube.com

In the synthesis of a polyol like this compound, the strategic use of protecting groups for the hydroxyl functionalities is indispensable. uchicago.edu The tert-butyldimethylsilyl (TBS) group is a common choice for protecting alcohols due to its stability under a wide range of reaction conditions and its selective removal. total-synthesis.comnumberanalytics.commasterorganicchemistry.com The protection is typically achieved by reacting the alcohol with tert-butyldimethylsilyl chloride (TBS-Cl) in the presence of a base like imidazole. numberanalytics.commasterorganicchemistry.com The subsequent deprotection to reveal the free hydroxyl group is commonly accomplished using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). total-synthesis.com This protection-deprotection sequence allows for chemical modifications on other parts of the molecule without affecting the hydroxyl groups until they are needed in the final steps of the synthesis. fiveable.me

ReagentFunction in Protecting Group Strategy
tert-Butyldimethylsilyl chloride (TBS-Cl)Protects hydroxyl groups as TBS ethers. numberanalytics.commasterorganicchemistry.com
ImidazoleBase used to facilitate the TBS protection reaction. numberanalytics.com
Tetrabutylammonium fluoride (TBAF)Reagent for the deprotection (removal) of TBS ethers. total-synthesis.com

Synthesis Starting Materials and Overall Yields (e.g., from 3-phenylpropanal)

The chemical synthesis of specific stereoisomers of this compound has been successfully achieved, often starting from commercially available materials. One notable route is the synthesis of (3S, 4R)-5-phenylpentane-1,3,4-triol, which commences with 3-phenylpropanal. repec.org This multi-step process employs key stereoselective reactions to control the chirality of the final product.

The synthesis sequence begins with an L-proline catalyzed α-aminooxylation of 3-phenylpropanal using nitrosobenzene (B162901) as the oxygen source. researchgate.net This is followed by an in situ (Z)-selective Wittig olefination. The resulting α-aminooxy compound is then reduced to afford a γ-hydroxy unsaturated ester. researchgate.net An alternative approach involves proline-catalyzed hydroxylation, followed by (Z)-selective Wittig olefination and a crucial Sharpless asymmetric epoxidation step to establish the desired stereochemistry. repec.org

Below is a table summarizing the key transformation starting from 3-phenylpropanal.

Starting MaterialKey ReactionsTarget Intermediate/ProductReported YieldReference
3-Phenylpropanal1. L-proline catalyzed α-aminooxylation 2. (Z)-selective Wittig olefination 3. Reduction with CuSO₄·5H₂Oγ-hydroxy unsaturated ester69% researchgate.net
3-Phenylpropanal1. Proline catalyzed hydroxylation 2. (Z)-selective Wittig olefination 3. Sharpless asymmetric epoxidation(3S, 4R)-5-Phenylpentane-1,3,4-triolNot specified in abstract repec.org

Chemoenzymatic and Biocatalytic Synthesis Routes

The integration of enzymes into synthetic routes offers a powerful strategy for producing polyols like this compound with high stereoselectivity under mild reaction conditions.

Aldol (B89426) Reaction-Based Strategies (e.g., D-fructose-6-phosphate aldolase (B8822740) variants)

Aldol reactions are fundamental carbon-carbon bond-forming reactions that can be catalyzed with exceptional stereochemical control by enzymes known as aldolases. wikipedia.orgebi.ac.uk In glycolysis, fructose-1,6-bisphosphate aldolase (FBP aldolase) catalyzes the reversible condensation of dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P). ebi.ac.uklibretexts.org

This principle is harnessed in biocatalysis. Variants of D-fructose-6-phosphate aldolase (FSA), a class II aldolase, have been employed in the synthesis of amino-polyols. nih.gov These enzymes can accept a diverse range of prochiral aldehydes as substrates. For instance, FSA variants can catalyze the aldol reaction between a donor like dihydroxyacetone and an acceptor aldehyde such as 2-phenylacetaldehyde to form a polyol backbone, specifically (3R,4R)-5-phenyl-1,3,4,5-tetrahydroxypentan-2-one. nih.govcsic.es This enzymatic step sets the crucial stereocenters that are difficult to control through traditional chemical methods.

Reductive Amination Applications in Polyol Synthesis

Reductive amination is a versatile method for converting carbonyl compounds (aldehydes and ketones) into amines. In the context of polyol synthesis, it provides a pathway to amino-polyols, which are important pharmacophores. nih.gov The process typically involves reacting a polyol-derived carbonyl with ammonia (B1221849) or a primary amine in the presence of a reducing agent and often a catalyst. rsc.orggoogle.com

Catalytic systems for this transformation are well-developed, with nickel- and/or cobalt-based catalysts, sometimes promoted with copper or other metals on supports like alumina, being common. rsc.orggoogle.com In chemoenzymatic strategies, the product of an aldol reaction can be subjected to a second, enzyme-catalyzed reductive amination step. For example, imine reductases (IREDs) can be used to convert the ketone formed in an FSA-catalyzed aldol reaction into a chiral amine, thus completing the synthesis of an amino-polyol. nih.gov

Multi-Component and Cascade Approaches

To improve efficiency and minimize intermediate isolation steps, biocatalytic routes are often designed as cascade or multi-component reactions. A three-component strategy for the stereoselective synthesis of amino-polyols has been developed using a prochiral aldehyde, a hydroxy ketone, and an amine as starting materials. nih.gov

This approach combines a biocatalytic aldol reaction using an FSA variant with a reductive amination step catalyzed by an IRED. nih.gov To prevent cross-reactivity where the IRED might reduce the starting aldehyde, a two-step, one-pot process is often employed. The aldol reaction is allowed to proceed to a steady state before the components for the reductive amination (the amine and the IRED) are added. nih.gov This cascade methodology has been successfully applied to substrates like 2-phenylacetaldehyde to generate amino-polyol products. csic.es

Stereoselective Enzymatic Transformations

The hallmark of biocatalysis is the high degree of stereoselectivity achievable. In the synthesis of this compound and its analogues, enzymes are critical for establishing specific stereoisomers.

Aldolases : As mentioned, D-fructose-6-phosphate aldolase (FSA) variants facilitate the formation of specific enantiomers, such as the (3R,4R) configuration in the synthesis of amino-polyols. nih.gov

Transketolases (TK) : Thiamine-dependent enzymes like transketolase have been engineered to accept arylalkanals, including 3-phenylpropanal. rsc.org TK variants can catalyze the C-C bond formation between 3-phenylpropanal and a ketol donor, yielding the corresponding 1,3-dihydroxyketone with virtually complete (3S)-stereoselectivity (>99% ee). rsc.org

Other Enzymes in Chemical Synthesis : Even in more traditional chemical syntheses, enzymes can play a role. The Sharpless asymmetric epoxidation, a cornerstone of stereoselective synthesis, is a chemical method but is conceptually linked to the precision of enzymatic transformations. repec.org

The table below highlights key enzymatic transformations relevant to the synthesis of this compound precursors.

Enzyme ClassSpecific Enzyme (Variant)Substrate(s)Product TypeStereoselectivityReference
AldolaseD-fructose-6-phosphate aldolase (FSA) variants2-Phenylacetaldehyde, DihydroxyacetonePolyhydroxylated ketoneStereoselective formation of 2R,3R,4R enantiomers (after amination) nih.gov
TransketolaseTransketolase from Geobacillus stearothermophilus (TKgst) variants3-Phenylpropanal, Hydroxypyruvate (HPA)1,3-Dihydroxyketone(3S)-stereoselectivity (>99% ee) rsc.org
Imine ReductaseIRED-259Aldol adducts (ketones)Amino-polyolStereoselective nih.gov

Derivatization Strategies for Synthetic Analogues of this compound

The hydroxyl groups of this compound offer multiple sites for derivatization to create synthetic analogues. These modifications can alter the compound's physical properties and are crucial for multi-step syntheses where protecting groups are required.

Common derivatization strategies include:

Acylation : Conversion of hydroxyl groups to esters, such as acetates. For example, (R)-2-acetoxy-1-phenylpent-4-ene is a reported derivative of a related precursor. researchgate.net

Silylation : Protection of hydroxyls as silyl (B83357) ethers. The use of tert-butyldiphenylsilyl (TBDPS) ether is a common tactic to protect primary alcohols selectively. researchgate.net

Acetal Formation : Vicinal diols can be protected by forming cyclic acetals. The formation of an isopropanedioxy derivative (an acetonide) from a diol has been reported in the synthesis of a related pentane-1,2,4-triol structure. researchgate.net

These derivatization reactions enable the synthesis of a wider range of analogues and facilitate more complex synthetic transformations by selectively masking the reactivity of the polyol's functional groups.

Stereochemical Analysis and Chiral Recognition of 5 Phenylpentane 1,3,4 Triol

Elucidation of Absolute and Relative Configurations (e.g., (3S,4R) configuration)

The definitive three-dimensional structure of 5-Phenylpentane-1,3,4-triol has been elucidated through rigorous analytical methods. The planar structure of the molecule was first determined to be this compound through the interpretation of 2D NMR spectra, including COSY, HMBC, and HMQC, which allowed for the complete assignment of all protons and carbons. acs.org

The absolute and relative configurations of the chiral centers at positions 3 and 4 were unequivocally established as (3S,4R). acs.org This determination was accomplished through single-crystal X-ray crystallography. acs.org To facilitate this analysis, the triol was derivatized to its p-bromobenzoate. acs.org The resulting crystalline derivative provided the necessary quality for X-ray diffraction, and the analysis of the diffraction pattern confirmed the (3S,4R) configuration. acs.org The compound was isolated as a colorless oil from the edible mushroom Mycoleptodonoides aitchisonii. acs.orgresearchgate.net An efficient stereoselective synthesis for (3S, 4R)-5-Phenylpentane-1,3,4-triol has also been developed, starting from commercially available 3-phenylpropanal (B7769412). repec.org

Table 1: Spectroscopic Data for (3S,4R)-5-Phenylpentane-1,3,4-triol acs.org

Position δC (Type) δH, mult (J in Hz)
1 61.1 (CH2) 3.86, m
2 33.1 (CH2) 1.81, m
3 73.8 (CH) 3.83, m
4 75.3 (CH) 3.83, m
5a 38.4 (CH2) 2.86, dd (13.7, 2.8)
5b 2.71, dd (13.7, 9.2)
1′ 138.2 (C)
2′, 6′ 129.3 (C2H2) 7.22, d (7.5)
3′, 5′ 128.6 (C2H2) 7.30, dd (7.0, 7.5)
4′ 126.6 (CH) 7.23, t (7.0)

Data recorded in CDCl3.

Diastereomeric and Enantiomeric Purity Assessment Techniques (e.g., Chiral HPLC analysis)

Assessing the purity of stereoisomers is crucial to ensure that a sample contains only the desired enantiomer or diastereomer. The separation and quantification of these isomers are typically achieved through chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing enantiomeric and diastereomeric purity. scribd.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. scribd.com For instance, in the purification of related compounds, normal-phase HPLC has been employed. acs.org

While direct chiral HPLC analysis data for this compound is not detailed in the provided research, the techniques are standard for this class of molecule. For example, the stereoselectivity of enzymes producing similar arylated polyols has been determined by chiral HPLC analysis of the products. rsc.org Another analytical method involves NMR spectroscopy. The use of a chiral solvating agent, such as Pirkle's alcohol, can induce differential chemical shifts in the NMR signals of enantiomers, allowing for the determination of enantiomeric purity. rsc.org

Kinetic resolution, a process where one enantiomer reacts faster than the other, is another strategy used to separate enantiomers and can be monitored by these analytical techniques. nih.gov

Table 2: Techniques for Stereoisomeric Purity Assessment

Technique Principle Application Example
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase leads to separation. scribd.com Used to determine the enantiomeric excess (ee) of carboligation products similar to the target compound. rsc.org
NMR with Chiral Solvating Agents A chiral agent (e.g., Pirkle's alcohol) forms diastereomeric complexes with the enantiomers, resulting in separate, quantifiable signals in the NMR spectrum. rsc.org Confirmed the optical purity (>98% ee) of structurally related polyols. rsc.org

| X-ray Crystallography of Derivatives | Provides definitive absolute configuration of a single enantiomer that forms a suitable crystal. acs.org | Used to confirm the (3S,4R) configuration of the p-bromobenzoate derivative of this compound. acs.org |

Role of Chirality in Biological Activity

Chirality is a cornerstone of molecular recognition in biological systems. nih.gov Proteins, enzymes, and receptors are themselves chiral, leading to stereoselective interactions with chiral molecules like this compound. nih.gov The specific three-dimensional arrangement of a molecule determines how well it fits into the binding site of a biological target. nih.gov

The biological activity of a chiral compound is often attributed to one specific enantiomer, known as the eutomer, while the other enantiomer, the distomer, may have significantly lower activity, no activity, or even undesirable effects. nih.gov Therefore, the defined (3S,4R) stereochemistry of this compound is intrinsically linked to its biological function. acs.org

This compound, isolated from the mushroom Mycoleptodonoides aitchisonii, has been identified as an Endoplasmic Reticulum (ER) stress suppressive agent. acs.org The precise (3S,4R) configuration is critical for this activity, as it dictates the specific interactions with the cellular machinery involved in the ER stress response. Any variation in this stereochemistry would likely alter the molecule's orientation in a target binding pocket, potentially diminishing or abolishing its suppressive effects. The importance of a single, defined stereoisomer for biological function underscores the need for stereoselective synthesis and purification in the development of bioactive compounds. nih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
(3S,4R)-5-Phenylpentane-1,3,4-triol
p-bromobenzoate of this compound
3-phenylpropanal

Advanced Spectroscopic and Structural Characterization of 5 Phenylpentane 1,3,4 Triol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR, 2D NMR: COSY, HMBC, HMQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 5-Phenylpentane-1,3,4-triol, a complete assignment of all proton and carbon signals has been achieved through one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMBC, and HMQC) NMR experiments. acs.org

The ¹H NMR spectrum reveals the presence of a monosubstituted benzene (B151609) ring, evidenced by signals in the aromatic region. acs.org The various protons along the pentane (B18724) chain appear as distinct multiplets, and their couplings provide information about adjacent protons. acs.org

The ¹³C NMR spectrum complements the proton data, showing the expected number of carbon signals for the phenyl and pentanetriol (B14693764) moieties. acs.org

Two-dimensional NMR techniques were crucial in assembling the final structure. acs.org

COSY (Correlation Spectroscopy) experiments established the proton-proton correlations within the pentane-1,3,4-triol backbone, specifically the connections between H-1/H-2 and H-4/H-5. acs.org

HMQC (Heteronuclear Single Quantum Coherence) or similar experiments correlate directly bonded carbon and proton atoms.

The detailed analysis of these NMR data led to the unambiguous determination of the planar structure as this compound. acs.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for (3S,4R)-5-Phenylpentane-1,3,4-triol (in CDCl₃) acs.org

PositionδC (ppm), TypeδH (ppm), multiplicity (J in Hz)
161.1, CH₂3.86, m
233.1, CH₂1.81, m
373.8, CH3.83, m
475.3, CH3.83, m
5a38.4, CH₂2.86, dd (13.7, 2.8)
5b2.71, dd (13.7, 9.2)
1′138.2, C
2′, 6′129.3, C₂H₂7.22, d (7.5)
3′, 5′128.6, C₂H₂7.30, dd (7.0, 7.5)
4′126.6, CH7.23, t (7.0)

Data sourced from the Journal of Natural Products. acs.org

Mass Spectrometry (MS) for Molecular Formula Confirmation (e.g., HRESIMS, UHPLC-Q-Orbitrap HRMS)

Mass spectrometry is instrumental in determining the molecular weight and elemental composition of a compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been employed to confirm the molecular formula of this compound. acs.org

In one study, HRESIMS analysis of the compound yielded a sodium adduct ion [M + Na]⁺ at an m/z of 219.1019. acs.org This experimental value is in close agreement with the calculated mass for the molecular formula C₁₁H₁₆NaO₃ (calculated m/z 219.0997), thereby confirming the elemental composition of C₁₁H₁₆O₃ for the parent molecule. acs.orgnih.gov

Techniques like Ultra-High-Performance Liquid Chromatography coupled with Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap HRMS) are also powerful tools for the analysis and identification of such compounds in complex mixtures, offering high sensitivity and mass accuracy. nih.govtjnpr.org

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination (e.g., p-bromobenzoate derivatives)

While NMR and MS can define the connectivity and molecular formula, X-ray crystallography provides definitive proof of the three-dimensional structure and absolute stereochemistry of a chiral molecule in the solid state.

For this compound, which is a colorless oil in its natural form, a crystalline derivative was synthesized to facilitate X-ray analysis. acs.org This was achieved by reacting the triol with p-bromobenzoyl chloride to form a p-bromobenzoate derivative. acs.org

The subsequent X-ray crystallographic analysis of this derivative unambiguously established the absolute configuration of the chiral centers at positions 3 and 4 as (3S, 4R). acs.org This technique provides the precise spatial arrangement of all atoms in the molecule, offering the ultimate confirmation of its structure. acs.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound shows characteristic absorption bands that are consistent with its structure.

A broad and strong absorption band observed around 3364 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl (alcohol) groups. acs.orglibretexts.org The broadness of this peak is due to hydrogen bonding between the alcohol moieties. libretexts.org Another significant absorption at approximately 1456 cm⁻¹ corresponds to C-H bending or C=C stretching vibrations within the benzene ring. acs.orglibretexts.org The spectrum would also be expected to show C-H stretching absorptions for the sp³ hybridized carbons of the pentane chain (typically 2850-2960 cm⁻¹) and the sp² hybridized carbons of the phenyl group (around 3000-3100 cm⁻¹). libretexts.orglibretexts.org

Mechanistic Investigations of Biological Activities of 5 Phenylpentane 1,3,4 Triol

Endoplasmic Reticulum (ER) Stress Modulation by 5-Phenylpentane-1,3,4-triol

The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis, folding, and lipid metabolism. nih.gov When the ER's protein-folding capacity is overwhelmed, a state known as ER stress occurs, triggering a cascade of signaling events called the Unfolded Protein Response (UPR). nih.govnih.gov Research has identified this compound as a compound capable of modulating this response, specifically by protecting cells against ER stress-induced death. acs.orgindexcopernicus.com This activity was discovered during the screening of compounds from the mushroom Mycoleptodonoides aitchisonii. scribd.comindexcopernicus.com

Cellular Mechanisms of ER Stress Protection (e.g., Neuro-2a cell studies)

The protective effects of this compound against ER stress have been demonstrated in murine neuroblastoma Neuro-2a cells. acs.orgindexcopernicus.com In these studies, ER stress is often induced by pharmacological agents like thapsigargin, which disrupts ER calcium homeostasis. acs.org The introduction of this compound has been shown to significantly enhance the viability of these stressed cells.

One study found that treating ER-stressed Neuro-2a cells with 0.6 µM of this compound for 24 hours provided a protective effect. indexcopernicus.com More detailed investigations using an MTT assay to measure cell viability showed that (3S,4R)-5-Phenylpentane-1,3,4-triol offered significant protection to Neuro-2a cells against thapsigargin-induced ER stress. acs.org The compound itself showed no toxicity to the cells in the concentrations tested. acs.org

Protective Activity of (3S,4R)-5-Phenylpentane-1,3,4-triol Against ER Stress-Dependent Cell Death in Neuro-2a Cells
Compound ConcentrationCell Viability (% of Control) with Thapsigargin (10 nM)
Control (Thapsigargin only)~50%
0.1 µM~65%
0.3 µM~75%
1.0 µM~80%
Data adapted from studies on Neuro2a cells treated with the ER stressor thapsigargin. acs.org

Interaction with Cellular Pathways Involved in Unfolded Protein Response (UPR)

The Unfolded Protein Response (UPR) is the primary signaling network activated by ER stress. nih.govuniprot.org It aims to restore cellular homeostasis by reducing the load of unfolded proteins and enhancing the ER's folding capacity. nih.gov The UPR is mediated by three main ER-transmembrane sensor proteins: PERK (PKR-like ER kinase), IRE1 (inositol-requiring enzyme 1), and ATF6 (activating transcription factor 6). nih.govplos.org

Upon ER stress, these sensors become active. nih.gov

PERK activation leads to a temporary halt in general protein synthesis to reduce the protein load entering the ER. plos.org

IRE1 activation initiates the splicing of XBP1 mRNA, producing a potent transcription factor that upregulates genes involved in protein folding and degradation. plos.org

ATF6 moves to the Golgi apparatus, where it is cleaved to become an active transcription factor, also upregulating UPR-related genes. plos.org

While the precise molecular target of this compound within the UPR pathway has not been fully elucidated, its demonstrated ability to protect cells from ER stress-induced death strongly suggests an interaction with these signaling cascades. acs.orgindexcopernicus.com By mitigating the lethal consequences of severe or prolonged ER stress, the compound may help modulate the UPR, shifting the balance from a pro-apoptotic (cell death) outcome towards a pro-survival, adaptive response.

Broad-Spectrum Biological Activities of Polyhydroxylated Compounds and Analogues

This compound belongs to the broader class of polyhydroxylated compounds. researchgate.net This class of molecules, characterized by multiple hydroxyl (-OH) groups, is known for a wide array of biological activities. nih.govmdpi.com Marine cyanobacteria, fungi, and plants are rich sources of structurally diverse polyhydroxylated compounds, including macrolides and alkaloids, which exhibit potent cytotoxic, antifungal, antiparasitic, and antibacterial properties. researchgate.netescholarship.org The amphiphilic nature of many polyhydroxylated compounds is thought to contribute to their broad-spectrum effects, potentially by allowing them to interact with and permeabilize cell membranes. nih.gov

Antibacterial and Antimicrobial Activity Investigations

Synthetic analogues and naturally occurring polyhydroxylated compounds have shown significant antibacterial and antimicrobial activities. researchgate.net Guanidine-containing polyhydroxyl macrolides, for instance, display broad-spectrum inhibition of Gram-positive bacteria, yeast, and fungi. mdpi.com Other polyhydroxylated compounds isolated from marine cyanobacteria, such as amantelide A, also exhibit a broad spectrum of bioactivity, inhibiting the growth of both prokaryotic and eukaryotic cells. nih.gov The antibacterial and phytotoxic properties of various compounds have also been noted in plant extracts. up.ac.za Research into analogues of this compound has indicated that this chemical scaffold is a promising basis for discovering compounds with antibacterial and antimicrobial properties. researchgate.net

Antitumoral and Antileukemic Activity Investigations

The antitumoral potential of polyhydroxylated compounds is an area of active research. researchgate.net Many compounds within this class demonstrate antiproliferative effects against various cancer cell lines. nih.gov For example, amantelide A, a polyhydroxylated macrolide, showed potent cytotoxicity against HT29 colorectal adenocarcinoma and HeLa cervical carcinoma cells. nih.gov Palstimolide A, another complex polyhydroxy macrolide, has shown anti-leishmanial activity and belongs to a class of compounds that generally exhibit moderate-to-weak cytotoxic activity. Guanidine-containing polyhydroxyl macrolides have also been documented to possess antitumor activities. mdpi.com These findings suggest that the polyhydroxylated structural motif is a key feature for potential antitumoral drug candidates. researchgate.net

Examples of Biological Activities of Polyhydroxylated Compounds
CompoundClassSourceObserved ActivityReference
Amantelide APolyhydroxy MacrolideMarine CyanobacteriumPotent cytotoxicity against HT29 and HeLa cells; Broad-spectrum antibacterial and antifungal nih.gov
Azalomycin F5aGuanidine-containing Polyhydroxyl MacrolideActinomycetesKills methicillin-resistant Staphylococcus aureus (MRSA) mdpi.com
Palstimolide APolyhydroxy MacrolideMarine CyanobacteriumPotent antimalarial (IC50 of 223 nM); Anti-leishmanial (IC50 of 4.67 µM)
Polyhydroxylated AlkaloidsAlkaloidPlants, Micro-organismsPotent and selective glycosidase inhibitors; Potential as therapeutic agents researchgate.net

Antifeedant, Herbicidal, and Plant Growth Inhibition Properties

In addition to antimicrobial and antitumoral effects, polyhydroxylated compounds and their synthetic analogues have been investigated for a spectrum of other biological activities, including antifeedant, herbicidal, and plant growth inhibition properties. researchgate.net Some natural extracts containing a mix of compounds have demonstrated phytotoxic effects, such as the significant inhibition of seed germination. up.ac.za This suggests that compounds with a polyhydroxylated structure could serve as lead structures for the development of new agrochemicals. researchgate.net

Computational and Theoretical Studies on 5 Phenylpentane 1,3,4 Triol

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial for understanding potential biological interactions by simulating the binding of a ligand, such as 5-phenylpentane-1,3,4-triol, to a protein target.

While extensive docking studies specifically for this compound are not widely reported in the literature, related research provides insights into its potential interactions. In a study focused on the three-component stereoselective enzymatic synthesis of amino-diols and amino-polyols, docking simulations were performed on a precursor molecule within an imine reductase (IR) homology model. csic.es The synthesis described in the study produced this compound as one of the target compounds. csic.es Molecular docking of a related aminodiol (1bi) was conducted using AutoDock VINA within the YASARA software suite, targeting a homology model of an imine reductase. csic.es These simulations identified key amino acid residues that could be involved in the binding and stabilization of the substrate within the enzyme's active site, highlighting potential hydrogen bonding and other non-covalent interactions that guide the biological activity. csic.es

Such studies are fundamental in computer-aided drug design (CADD), which employs computational modeling to predict how potential drug candidates interact with biological targets and to evaluate their efficacy. tjnpr.orgresearchgate.net The insights gained from docking can guide the synthesis of more potent and selective analogs.

Table 1: Potential Interacting Residues in Docking Studies of a Related Precursor

Interacting Residue TypePotential Role in Binding
Polar Amino AcidsFormation of hydrogen bonds with the hydroxyl groups of the triol.
Aromatic Amino AcidsPi-stacking interactions with the phenyl ring of the ligand.
Aliphatic Amino AcidsVan der Waals and hydrophobic interactions with the pentane (B18724) backbone.

This table is illustrative of typical interactions observed in docking studies of similar molecules, based on the general principles of molecular recognition.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation and Molecular Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a versatile tool in computational chemistry for calculating a wide range of molecular properties and for elucidating reaction mechanisms. d-nb.infoscirp.org

Although specific DFT studies dedicated to elucidating the reaction mechanisms of this compound are not prominent in the available literature, the application of DFT to similar molecules is well-documented. For instance, DFT has been used to determine molecular structures, calculate global and local reactivity descriptors (such as Fukui functions to predict reactive sites), and compute thermodynamic parameters for other complex organic molecules. scirp.orgresearchgate.net In some studies, DFT calculations have been employed to understand the stereoselectivity of reactions, such as in direct aldol (B89426) reactions, by analyzing the transition state structures. thieme-connect.de

For a molecule like this compound, DFT could be theoretically applied to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure.

Calculate Spectroscopic Properties: Predict vibrational frequencies (IR and Raman) and NMR chemical shifts to aid in experimental characterization.

Determine Electronic Properties: Calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to understand its reactivity and electronic transitions.

Elucidate Reaction Pathways: Model the transition states and intermediates of synthetic reactions, such as the Sharpless asymmetric epoxidation used in its synthesis, to understand the origins of stereoselectivity. repec.org

Table 2: Theoretical Molecular Properties of this compound (Computed)

PropertyValueSource
Molecular FormulaC₁₁H₁₆O₃PubChem
Molecular Weight196.24 g/mol PubChem nih.gov
XLogP3-AA0.6PubChem nih.gov
Hydrogen Bond Donor Count3PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count5PubChem

These properties are computationally generated and available in public databases like PubChem. nih.gov

Conformational Analysis and Stereochemical Predictions

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, with multiple rotatable bonds and stereocenters, a multitude of conformations are possible.

The stereoisomer (3S,4R)-5-phenylpentane-1,3,4-triol has been synthesized and isolated. repec.org Its absolute configuration was unequivocally determined through X-ray crystallography of its p-bromobenzoate derivative. This experimental result provides a crucial benchmark for computational predictions.

Computational methods, often employing molecular mechanics or quantum mechanics (like DFT), can be used to perform a conformational search to identify the low-energy conformers. The predicted lowest-energy conformer from computational models, such as the one available in the PubChem database, can be compared with experimental data to validate the computational approach. nih.gov The analysis of the dihedral angles and the relative energies of different conformers can provide insights into the molecule's flexibility and its preferred shape in solution, which in turn influences its biological activity.

Future Research Directions and Potential Applications of 5 Phenylpentane 1,3,4 Triol

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of 5-Phenylpentane-1,3,4-triol, particularly its stereoisomers, is a key area of research, as the spatial arrangement of its hydroxyl groups is crucial for its biological function. An efficient synthesis of the (3S, 4R)-5-Phenylpentane-1,3,4-triol has been reported starting from the commercially available 3-phenylpropanal (B7769412). repec.orgrepec.org This multi-step synthesis involves key reactions such as proline-catalyzed hydroxylation, (Z)-selective Wittig olefination, and Sharpless asymmetric epoxidation. repec.org

Future research is geared towards developing more efficient and sustainable synthetic routes. This includes the exploration of "green chemistry" principles to minimize environmental impact. liv.ac.uk Strategies under investigation include the use of biocatalysts, such as enzymes, which can offer high stereoselectivity under mild reaction conditions, potentially reducing the need for protecting groups and hazardous reagents. unito.it The development of chemoenzymatic processes, which combine the advantages of both chemical and enzymatic steps, is a promising avenue. unito.it For instance, the use of transketolase enzymes for the asymmetric synthesis of chiral polyols is being explored. rsc.org

Furthermore, research into unconventional sustainable media for organic synthesis could provide greener alternatives to traditional volatile organic compounds. unito.it The goal is to create synthetic pathways that are not only high-yielding but also economically viable and environmentally benign.

Exploration of Structure-Activity Relationships for Enhanced Therapeutic Potential

The biological activity of this compound is intrinsically linked to its three-dimensional structure. Understanding the structure-activity relationship (SAR) is fundamental for optimizing its therapeutic potential. oncodesign-services.com SAR studies involve systematically modifying the molecular structure and assessing how these changes affect its biological activity. oncodesign-services.com

For this compound, future SAR studies will likely focus on several key areas:

Stereochemistry of the Hydroxyl Groups: The specific configuration of the three hydroxyl groups at positions 1, 3, and 4 is critical. Investigating all possible stereoisomers and their respective biological activities will provide a clearer picture of the optimal arrangement for therapeutic efficacy.

Modification of the Phenyl Ring: Altering the substituents on the phenyl ring could influence the compound's lipophilicity, electronic properties, and interaction with biological targets. Introducing different functional groups may enhance potency or selectivity.

Altering the Pentane (B18724) Chain: Modifications to the length or branching of the pentane backbone could impact the molecule's flexibility and binding affinity to target proteins.

In silico molecular docking simulations can be a powerful tool in these investigations, helping to predict how different analogs will interact with known biological targets and guiding the synthesis of the most promising candidates. winona.edu The overarching aim is to design and synthesize novel analogs with improved potency, selectivity, and pharmacokinetic properties. oncodesign-services.com

Investigation of Diverse Biological Targets and Mechanistic Pathways

Initial research has identified this compound as a promising neuroprotective agent. indexcopernicus.combenthambooks.comresearchgate.net It has been shown to protect against endoplasmic reticulum (ER) stress-dependent cell death in Neuro2a cells. indexcopernicus.combenthambooks.com ER stress is implicated in a variety of neurodegenerative diseases, suggesting a significant therapeutic potential for this compound. dokumen.pub The compound was isolated from the edible mushroom Mycoleptodonoides aitchisonii, which is known to produce various bioactive compounds. researchgate.netnih.gov

While the suppression of ER stress is a significant finding, future research will aim to uncover a broader range of biological targets and mechanistic pathways. This will involve comprehensive biological screening to identify other potential therapeutic applications. Given that many natural products exhibit a wide array of biological activities, it is plausible that this compound may have effects on other cellular processes. researchgate.net

Areas of future investigation could include its potential anti-inflammatory, antioxidant, or anticancer activities, as these are common properties of compounds isolated from medicinal mushrooms. researchgate.net Elucidating the precise molecular mechanisms through which this compound exerts its neuroprotective and other potential effects will be crucial for its development as a therapeutic agent.

Advances in Analytical Methods for Detection and Quantification

The accurate detection and quantification of this compound and its stereoisomers are essential for both research and potential clinical applications. The development of robust analytical methods is a key area of focus.

Given the chiral nature of the molecule, chiral chromatography techniques are of paramount importance. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common approach for separating enantiomers and diastereomers. sigmaaldrich.comregistech.com Future advancements will likely involve the development of new CSPs with improved selectivity and efficiency for polyol separations.

Advanced analytical techniques such as two-dimensional gas chromatography (GCxGC) and multidimensional liquid chromatography (LC) can provide enhanced resolution for complex mixtures. chromatographyonline.comresearchgate.net Hyphenated techniques, particularly those coupling chromatography with mass spectrometry (MS), such as LC-MS, offer high sensitivity and specificity for both qualitative and quantitative analysis. chromatographyonline.com

For quantitative analysis, the development and validation of methods that are sensitive, accurate, and reproducible are crucial. registech.com This includes establishing system suitability parameters and validating the method for linearity, precision, and accuracy. registech.com Furthermore, novel approaches for chirality quantification, such as those based on nanophotonic biosensors, may offer new possibilities for highly sensitive and rapid analysis in the future. nih.gov

Q & A

Q. What are the key synthetic strategies for 5-phenylpentane-1,3,4-triol, and how do they ensure stereochemical control?

The stereoselective synthesis of (3S,4R)-5-phenylpentane-1,3,4-triol involves a six-step sequence starting from 3-phenylpropanal. Key steps include:

  • Proline-catalyzed α-aminooxylation : Enables stereoselective introduction of hydroxyl groups .
  • (Z)-selective Wittig olefination : Ensures controlled double-bond geometry for subsequent epoxidation .
  • Sharpless asymmetric epoxidation : Achieves high enantiomeric excess (ee) in forming the epoxide intermediate, critical for downstream diol formation .
    The overall yield is 45%, with stereochemical fidelity validated by NMR and chiral HPLC.

Q. Table 1: Key Synthetic Steps and Outcomes

StepReaction TypeKey Reagents/ConditionsOutcome
1Proline-catalyzed hydroxylationL-Proline, nitrosobenzeneα-Aminooxylation product
2Wittig olefination(Z)-selective ylideAlkene intermediate
3Sharpless epoxidationTi(OiPr)₄, (+)-DETEpoxide with >90% ee
4Epoxide ring-openingH₂O, acid catalysisTriol precursor

Q. How is the biological activity of this compound evaluated in neurodegenerative disease models?

In vitro studies using Neuro2a cells (murine neuroblastoma) demonstrate its protective effects against endoplasmic reticulum (ER) stress-induced cell death. Key methods include:

  • Tunicamycin-induced ER stress : Cells are treated with tunicamycin (0.6 µM) to inhibit N-linked glycosylation, followed by co-treatment with this compound (0.6 µM) for 24 hours .
  • Viability assays : MTT or Calcein-AM staining quantifies cell survival.
  • Mechanistic analysis : Western blotting for ER stress markers (e.g., CHOP, BiP) and cytoprotective proteins (Hsp70, HO-1) .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized without compromising stereoselectivity?

Strategies to improve yield while maintaining stereochemical integrity:

  • Catalyst screening : Replace L-proline with organocatalysts like Jørgensen-Hayashi catalysts for enhanced enantioselectivity in hydroxylation .
  • Solvent optimization : Use THF/water mixtures to stabilize transition states during Wittig olefination .
  • Flow chemistry : Implement continuous flow reactors for Sharpless epoxidation to reduce side reactions and improve scalability .
    Contradictions in yield vs. selectivity are resolved by balancing reaction kinetics (e.g., temperature control during epoxide ring-opening).

Q. How do structural analogs of this compound compare in ER stress protection?

Comparative studies with analogs (e.g., 5-chlorobenzene-1,2,4-triol, 5-bromo derivatives) reveal:

  • Chlorinated analogs : Higher lipophilicity improves membrane permeability but may reduce solubility in aqueous assays .
  • Hydroxyl group positioning : The 1,3,4-triol arrangement in this compound maximizes hydrogen-bonding interactions with ER stress sensors like IRE1α .

Q. Table 2: Bioactivity Comparison of Triol Analogs

CompoundER Stress Protection (Neuro2a Cells)Solubility (mg/mL)LogP
This compound80% viability at 0.6 µM2.11.2
5-Chlorobenzene-1,2,4-triol65% viability at 1.0 µM1.51.8
5-Bromo analog50% viability at 1.0 µM0.92.1

Q. What analytical methods resolve contradictions in reported bioactivity data?

Discrepancies in IC₅₀ values across studies are addressed by:

  • Standardized assays : Use identical cell lines (e.g., Neuro2a) and ER stress inducers (e.g., tunicamycin vs. thapsigargin) .
  • Metabolomic profiling : LC-MS/MS to quantify intracellular triol concentrations, correcting for batch-to-batch variability in compound purity .
  • Structural validation : X-ray crystallography or NOESY NMR to confirm stereochemistry, as incorrect configurations falsely reduce activity .

Methodological Guidelines

  • Synthesis : Prioritize Sharpless asymmetric methods for enantioselectivity; validate intermediates via [¹³C]-NMR .
  • Biological assays : Include positive controls (e.g., salubrinal for ER stress inhibition) and dose-response curves to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.